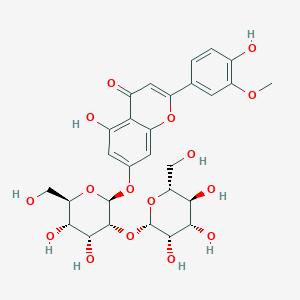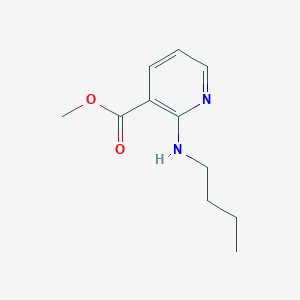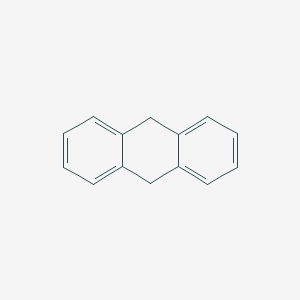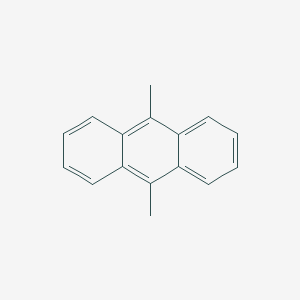
2,2',4,4'-Tetrachlorobiphenyl
概要
説明
2,2’,4,4’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl, which is a biphenyl molecule where each phenyl group is substituted at positions 2 and 4 by chlorine atoms . Polychlorinated biphenyls are known for their environmental persistence, bioaccumulation, and potential adverse health effects .
作用機序
Target of Action
2,2’,4,4’-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the endocrine system . It is classified as an endocrine disruptor, meaning it can interfere with the normal functioning of the endocrine (hormone) system .
Mode of Action
It is known to interact with its targets in the endocrine system, causing disruptions in hormone regulation . This can lead to a variety of physiological changes, depending on the specific hormones affected.
Biochemical Pathways
It is known to be involved in the disruption of endocrine function, which could potentially affect a wide range of biochemical pathways related to hormone synthesis, secretion, and action .
Pharmacokinetics
As a persistent organic pollutant, it is known to resist environmental degradation and bioaccumulate in animal tissue . This suggests that it may have a long half-life in the body and could potentially accumulate to harmful levels over time.
Result of Action
It has been shown to cause enhanced degranulation and upregulation of cyclooxygenase-2 (cox-2) in granulocytic hl-60 cells . This suggests that it may have pro-inflammatory effects and could potentially contribute to inflammatory diseases.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,4’-Tetrachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can accumulate in the environment over time . This means that exposure levels can vary significantly depending on the specific environmental context. Furthermore, its stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
生化学分析
Biochemical Properties
2,2’,4,4’-Tetrachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It has been identified as an endocrine disruptor, meaning it can disrupt the functions of the endocrine (hormone) system
Cellular Effects
2,2’,4,4’-Tetrachlorobiphenyl has been shown to affect a number of cellular systems, including neutrophils . It has been demonstrated that noncoplanar PCBs (i.e., ortho-substituted PCBs) alter the function of primary rat neutrophils . The compound also upregulates cyclooxygenase-2 in HL-60 cells via p38 mitogen-activated protein kinase and NF-kappaB .
Molecular Mechanism
The molecular mechanism of action of 2,2’,4,4’-Tetrachlorobiphenyl is complex and involves multiple pathways. One known mechanism is the upregulation of cyclooxygenase-2 in HL-60 cells via p38 mitogen-activated protein kinase and NF-kappaB
Temporal Effects in Laboratory Settings
Photodegradation is an important process of PCB decomposition in the environment . The photodecay rates and corresponding quantum yields of 2,2’,4,4’-Tetrachlorobiphenyl have been investigated in anionic and nonionic surfactant solutions .
Dosage Effects in Animal Models
The effects of 2,2’,4,4’-Tetrachlorobiphenyl vary with different dosages in animal models. For instance, the twenty-four-hour lethality of 2,2’,4,4’-Tetrachlorobiphenyl was very high, even at the lower doses in 1- and 15-day-old flies
Metabolic Pathways
It has been identified in human blood, suggesting that it is metabolized in the body .
準備方法
Synthetic Routes and Reaction Conditions
2,2’,4,4’-Tetrachlorobiphenyl can be synthesized through various methods, including the chlorination of biphenyl under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,2’,4,4’-Tetrachlorobiphenyl, was historically carried out through similar chlorination processes. due to their environmental and health impacts, the production of polychlorinated biphenyls has been banned or restricted in many countries .
化学反応の分析
Types of Reactions
2,2’,4,4’-Tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated products.
Reduction: This reaction can result in the removal of chlorine atoms.
Substitution: This reaction can involve the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reagents include reducing agents such as sodium borohydride (NaBH4) or zinc dust.
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Major Products
Oxidation: Hydroxylated biphenyls.
Reduction: Dechlorinated biphenyls.
Substitution: Substituted biphenyls with various functional groups.
科学的研究の応用
2,2’,4,4’-Tetrachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some of its applications in scientific research include:
Environmental Chemistry: Studying its persistence and degradation in the environment.
Toxicology: Investigating its toxic effects on various organisms, including humans.
Endocrine Disruption: Researching its potential to disrupt hormonal systems.
Analytical Chemistry: Developing methods for detecting and quantifying polychlorinated biphenyls in environmental samples
類似化合物との比較
Similar Compounds
- 2,3,4,4’-Tetrachlorobiphenyl
- 3,3’,4,4’-Tetrachlorobiphenyl
- 2,2’,5,5’-Tetrachlorobiphenyl
Uniqueness
2,2’,4,4’-Tetrachlorobiphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it has distinct environmental persistence and bioaccumulation properties .
特性
IUPAC Name |
2,4-dichloro-1-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORAVNMWUNPXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022513 | |
| Record name | 2,2',4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-79-8 | |
| Record name | PCB 47 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,2',4'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4'-tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',4,4'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4470AQR07D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




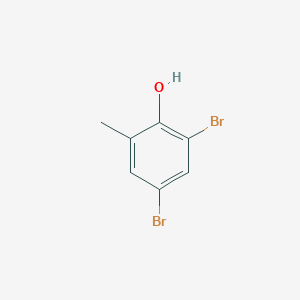
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B165730.png)

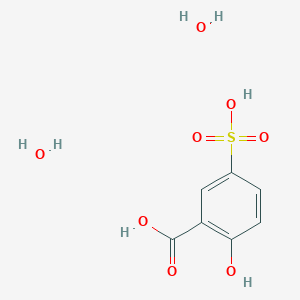
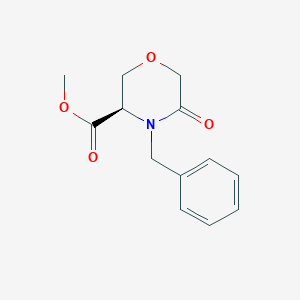

![Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl-(9CI)](/img/structure/B165744.png)

